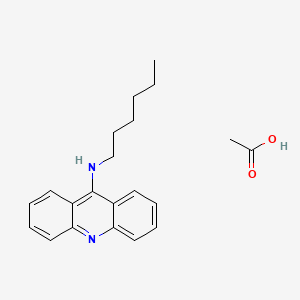

acetic acid;N-hexylacridin-9-amine

Description

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

920746-62-9 |

|---|---|

Molecular Formula |

C21H26N2O2 |

Molecular Weight |

338.4 g/mol |

IUPAC Name |

acetic acid;N-hexylacridin-9-amine |

InChI |

InChI=1S/C19H22N2.C2H4O2/c1-2-3-4-9-14-20-19-15-10-5-7-12-17(15)21-18-13-8-6-11-16(18)19;1-2(3)4/h5-8,10-13H,2-4,9,14H2,1H3,(H,20,21);1H3,(H,3,4) |

InChI Key |

JVZLUCJKIWIVAZ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCNC1=C2C=CC=CC2=NC3=CC=CC=C31.CC(=O)O |

Origin of Product |

United States |

Structure Activity Relationship Sar and Molecular Design Principles for N Hexylacridin 9 Amine Derivatives

Conformational and Electronic Influence of N-Alkyl Substitution on Acridine (B1665455) Systems

The substitution at the exocyclic nitrogen of the 9-aminoacridine (B1665356) scaffold is a critical determinant of the molecule's electronic and conformational properties. The length and nature of the alkyl chain, such as the hexyl group in N-hexylacridin-9-amine, can significantly modulate the compound's interaction with biological systems.

The introduction of nitrogen atoms into a polycyclic aromatic hydrocarbon framework, such as in acridine, alters the electronic landscape of the molecule. Substituting a central carbon atom of anthracene (B1667546) with a nitrogen atom to form acridine leads to a notable increase in electron affinity. nih.gov This trend continues with further nitrogen substitution, as seen in phenazine. nih.gov While the ground state anion is stabilized by this substitution, the lowest energy excited anion states are not significantly affected. nih.gov This results in an increased energy gap between the ground state and the lowest energy resonances, which can influence the molecule's photophysical properties and reactivity. nih.govworktribe.com

The electronic effect of the N-alkyl substituent itself is also significant. Alkyl groups are generally considered electron-donating through an inductive effect. The length of an N-alkyl chain can influence properties like lipophilicity, which in turn affects membrane permeability and interaction with hydrophobic pockets in proteins. Studies on related compounds, such as synthetic cathinones, have shown that elongating the aliphatic side chain can impact the potency of interaction with biological targets like dopamine (B1211576) transporters, often showing a parabolic relationship where an optimal length exists. nih.gov For instance, potency was found to increase from a methyl to a propyl group, but decrease with butyl and pentyl chains. nih.gov This suggests that for N-hexylacridin-9-amine, the hexyl chain plays a crucial role in defining its binding affinity and selectivity for specific biological sites.

Furthermore, protonation at the heterocyclic nitrogen of the acridine ring, a common event under physiological conditions, profoundly alters the electronic characteristics of the molecule. rsc.org Quantum crystallography studies on 9-aminoacridine have revealed that protonation changes the electron density distribution around the amine group and modifies the molecule's intermolecular interaction patterns, which can stabilize the crystal structure. rsc.org

Table 1: Influence of N-Substitution on Acridine Core Properties

| Structural Modification | Observed Electronic/Conformational Effect | Potential Implication for N-Hexylacridin-9-amine | Reference |

|---|---|---|---|

| N-atom in Acridine Ring (vs. Anthracene) | Increases electron affinity of the ground state anion. | Enhances the fundamental electronic character of the core structure. | nih.gov |

| N-Alkyl Substitution (General) | Inductively donates electron density; increases lipophilicity. | Modulates binding affinity and membrane transport. | nih.govresearchgate.net |

| Protonation of Ring Nitrogen | Alters electron density distribution and intermolecular contact patterns. | Influences solubility and interactions at physiological pH. | rsc.org |

Significance of Molecular Planarity and Tautomerism in 9-Aminoacridine Core Functionality

The biological activity of 9-aminoacridine derivatives is heavily dependent on two key physicochemical properties: the planarity of the three-ring acridine system and the potential for tautomerism involving the exocyclic amino group. ysu.amresearchgate.net

The flat, aromatic structure of the acridine core is a crucial feature that enables these molecules to intercalate between the base pairs of double-helical DNA. ysu.amnih.gov This interaction mode is a primary mechanism for the mutagenic and cytotoxic effects of many aminoacridines. ysu.amnih.gov The planarity allows the molecule to stack effectively within the DNA helix, leading to structural distortions such as unwinding of the DNA. nih.gov This can subsequently inhibit the function of enzymes involved in DNA replication and transcription, such as DNA polymerase. nih.gov

In addition to intercalation, 9-aminoacridines can exist in two tautomeric forms: the amino form and the imino form. researchgate.net The equilibrium between these two forms is influenced by the nature of the substituent on the exocyclic nitrogen, the solvent polarity, and the electronic state of the molecule (ground vs. excited). researchgate.net Electronegative substituents at the exocyclic nitrogen tend to favor the formation of the imino tautomer. researchgate.net For some derivatives, the amino and imino forms can coexist in solution. researchgate.net

This tautomerism is critically important because the two forms have different hydrogen bonding capabilities. The amino tautomer has a hydrogen-bond donor (the N-H group), while the imino tautomer, particularly in its protonated state (the 9-iminoacridan monocation), presents a different hydrogen bonding and electrostatic profile. researchgate.netcapes.gov.br It has been shown that the singly protonated 9-aminoacridine cation exists predominantly as the imino tautomer in aqueous solutions at physiological pH. capes.gov.br This tautomeric preference can dictate the specific orientation of the molecule when it binds to biological macromolecules like DNA or proteins, thereby influencing its biological effect. researchgate.netcapes.gov.br

Table 2: Tautomeric Forms of 9-Aminoacridine Derivatives

| Tautomeric Form | Key Structural Feature | Favored by | Significance | Reference |

|---|---|---|---|---|

| Amino | Exocyclic C9-NHR bond | Less electronegative N-substituents | Standard form often depicted. | researchgate.net |

| Imino | Exocyclic C9=NR bond with proton on ring nitrogen | Electronegative N-substituents; protonation. | Predominant form in aqueous solution at physiological pH. | researchgate.netcapes.gov.br |

Elucidation of Electronic and Steric Factors Governing Specific Molecular Interactions

The specific interactions of N-hexylacridin-9-amine derivatives with their biological targets are governed by a combination of electronic and steric factors. The planar acridine ring primarily engages in non-covalent interactions such as π-π stacking and hydrophobic interactions, while substituents on the acridine core and the exocyclic amine provide opportunities for more specific contacts like hydrogen bonds and electrostatic interactions. ysu.amnih.gov

Steric Factors: The size and shape of the molecule and its substituents (steric factors) dictate how well it fits into a binding site. The long, flexible hexyl chain of N-hexylacridin-9-amine can explore and adapt to the topology of hydrophobic pockets or channels within a protein or on the surface of DNA. This can confer selectivity for certain targets over others. However, excessively bulky substituents can also create steric hindrance, preventing the molecule from reaching its binding site and thus reducing its activity. The interplay between the planar, rigid acridine core and the flexible N-alkyl chain is therefore a key aspect of its molecular recognition capabilities.

Rational Design Methodologies for Tailoring Molecular Recognition and Engagement with Biological Targets

Rational drug design aims to develop new compounds with improved potency and selectivity by leveraging a detailed understanding of their SAR and mechanism of action. For N-hexylacridin-9-amine derivatives, this involves the strategic modification of the molecular structure to optimize interactions with a chosen biological target.

A primary strategy involves modifying the N-alkyl chain. Based on the principle that chain length affects activity, synthesizing a series of analogues with varying alkyl chain lengths (e.g., from propyl to octyl) can help identify the optimal length for hydrophobic interactions within a specific target's binding pocket. nih.gov

Another key approach is the modification of the acridine ring itself. Introducing substituents at different positions can modulate electronic properties, improve solubility, or introduce new interaction points. For example, designing derivatives that are potent inhibitors of enzymes like cholinesterases or topoisomerases often involves identifying key pharmacophoric features—such as hydrogen bond donors/acceptors, hydrophobic regions, and aromatic centers—and synthesizing molecules that present these features in the correct spatial arrangement. nih.govnih.gov

The concept of a "hybrid molecule" is also a powerful design methodology. This involves covalently linking the 9-aminoacridine scaffold, known for its DNA intercalating properties, to another pharmacophore with a distinct mechanism of action. For instance, cisplatin (B142131) analogues have been linked to 9-aminoacridine carboxamides. nih.gov These hybrid molecules are designed to have a dual function: the acridine moiety acts as a targeting agent, guiding the molecule to DNA, while the platinum complex creates covalent DNA adducts. nih.gov Such rationally designed agents have shown altered DNA-binding modes and greater efficacy compared to the individual components. nih.gov

By systematically applying these design principles—optimizing alkyl chain length, modifying the acridine core, and creating hybrid molecules—researchers can tailor the molecular properties of N-hexylacridin-9-amine derivatives to achieve enhanced recognition and engagement with specific biological targets.

Molecular Mechanisms of Interaction with Biomolecules: an in Vitro Research Perspective

Mechanisms of DNA Intercalation and Nucleic Acid Binding Dynamics

The planar tricyclic ring system of the acridine (B1665455) core is a well-established DNA intercalating motif. nih.govacs.org This non-covalent insertion between adjacent base pairs of the DNA double helix is a primary mode of action for many acridine derivatives, leading to significant structural distortions and interference with DNA metabolic processes. asianpubs.org The N-hexyl group at the 9-amino position and the acetic acid counter-ion of the title compound are expected to modulate this interaction.

The interaction of 9-aminoacridine (B1665356) derivatives with DNA has been extensively characterized using spectroscopic and electrophoretic methods. UV-visible absorption spectroscopy is a fundamental technique used to confirm the formation of a compound-DNA complex. Upon intercalation, a bathochromic shift (redshift) and a hypochromic effect (decrease in molar absorptivity) are typically observed in the absorption spectrum of the acridine chromophore, indicative of the electronic interactions between the acridine ring and the DNA bases. mdpi.com

Fluorescence spectroscopy offers another powerful tool to study these interactions. The intrinsic fluorescence of the acridine moiety is often quenched upon binding to DNA, a phenomenon that can be exploited to determine binding parameters. nih.gov Furthermore, competitive displacement assays using fluorescent DNA probes like ethidium (B1194527) bromide (EtBr) can provide evidence of an intercalative binding mode. A decrease in the fluorescence of the EtBr-DNA complex upon the addition of an acridine derivative suggests that the compound is displacing the known intercalator from the DNA helix. nih.gov

Circular dichroism (CD) spectroscopy provides insights into the conformational changes of DNA upon compound binding. The CD spectrum of DNA is sensitive to its helical structure. Intercalation by acridine derivatives can induce significant changes in the CD spectrum, reflecting alterations in the DNA secondary structure. researchgate.net

Electrophoretic mobility shift assays (EMSA) are employed to visually demonstrate the binding of compounds to DNA. licorbio.comnih.govnih.govresearchgate.net In this technique, the migration of DNA through a gel matrix is retarded upon the formation of a DNA-compound complex, resulting in a "shift" in the band position compared to unbound DNA. researchgate.net This method provides a qualitative and sometimes semi-quantitative assessment of binding. researchgate.net Unwinding assays, which measure the ability of a compound to relax supercoiled plasmid DNA in the presence of a topoisomerase, can also indirectly confirm intercalation, as the unwinding of the DNA helix is a characteristic feature of this binding mode. mdpi.comnih.gov

The strength and stoichiometry of the interaction between 9-aminoacridine derivatives and DNA can be quantified using the spectroscopic data mentioned above. The binding constant (Kb), which is a measure of the affinity of the compound for DNA, is often determined from the changes in absorbance or fluorescence intensity upon titration with DNA. For a series of novel 3,9-disubstituted acridines, binding constants in the range of 2.81–9.03 × 104 M−1 have been reported, indicating a moderate to strong interaction with DNA. mdpi.com Another study on acridine–thiosemicarbazone derivatives reported a DNA affinity constant (Kb) of 4.75 × 104 M−1 for one of the compounds. nih.gov

The stoichiometry of binding (n), representing the number of binding sites per nucleotide, can also be calculated from titration experiments. These quantitative parameters are crucial for understanding the structure-activity relationships within this class of compounds.

| Table 1: DNA Binding Parameters for Representative Acridine Derivatives | ||

| Compound Type | Binding Constant (Kb) (M-1) | Reference |

| 3,9-Disubstituted Acridines | 2.81–9.03 × 104 | mdpi.com |

| Acridine-Thiosemicarbazone Derivative (CL-07) | 4.75 × 104 | nih.gov |

Inhibition Mechanisms of Topoisomerase Enzymes (Type I and IIα)

Topoisomerases are essential enzymes that regulate the topology of DNA and are vital for processes like replication, transcription, and chromosome segregation. nih.govunl.edu They are classified into two main types: topoisomerase I, which creates single-strand breaks, and topoisomerase II, which introduces double-strand breaks. nih.govunl.edu Acridine derivatives are well-known inhibitors of both types of topoisomerases, and this is considered a primary mechanism for their anticancer activity. nih.govnih.gov

The inhibition can occur through two main mechanisms. "Topoisomerase poisons" stabilize the transient covalent complex formed between the enzyme and DNA, leading to an accumulation of DNA strand breaks that are toxic to the cell. nih.gov In contrast, "catalytic inhibitors" interfere with the enzymatic activity without trapping the DNA-enzyme complex, for instance, by preventing the enzyme from binding to or cleaving the DNA. nih.govnih.gov

The inhibitory activity of acridine derivatives against topoisomerases is typically evaluated using in vitro relaxation or decatenation assays. In a topoisomerase I relaxation assay, the enzyme converts supercoiled plasmid DNA into its relaxed form. The inhibitory effect of a compound is observed as the persistence of the supercoiled form. mdpi.com Similarly, topoisomerase IIα activity can be assessed by its ability to decatenate (unlink) kinetoplast DNA (kDNA), and inhibition is marked by the failure of this process.

Several studies have reported the potent topoisomerase inhibitory activity of 9-aminoacridine derivatives. For instance, certain 3,9-disubstituted acridines have shown a preference for inhibiting topoisomerase I over topoisomerase IIα. mdpi.com In contrast, a series of acridine-based hybrids were found to be potent inhibitors of topoisomerase IIB, with one compound exhibiting an IC50 value of 0.52 µM, which is more potent than the reference drug doxorubicin (B1662922) (IC50 = 0.83 µM). nih.gov Another study on acridine–thiosemicarbazone derivatives demonstrated significant inhibition of topoisomerase IIα. nih.gov

| Table 2: Topoisomerase II Inhibitory Activity of Representative Acridine Derivatives | ||

| Compound | Enzyme | IC50 (µM) |

| Acridine-triazole-pyrimidine hybrid (Compound 8) | Topoisomerase IIB | 0.52 |

| Acridine-triazole-pyrimidine hybrid (Compound 9) | Topoisomerase IIB | 0.86 |

| Doxorubicin (Reference) | Topoisomerase IIB | 0.83 |

Investigations into Protein-Ligand Interactions (e.g., Serum Albumins, Kinases)

The interaction of drug molecules with plasma proteins, particularly serum albumin, is a critical determinant of their pharmacokinetic properties. Human serum albumin (HSA) is the most abundant protein in blood plasma and can bind to a wide variety of endogenous and exogenous compounds. mdpi.comvub.be The binding of acridine derivatives to serum albumins has been investigated, often using fluorescence quenching techniques. asianpubs.orgnih.govnih.gov

The intrinsic fluorescence of serum albumins, primarily due to tryptophan residues, is quenched upon the binding of a ligand like an acridine derivative. nih.govmdpi.com By analyzing the extent of this quenching as a function of the ligand concentration, binding parameters such as the binding constant (Ka) and the number of binding sites (n) can be determined using the Stern-Volmer equation. nih.govmdpi.com Studies on various acridine derivatives have demonstrated their ability to bind to serum albumin, suggesting that this interaction could influence the bioavailability and distribution of the compound in vivo. nih.gov

Beyond serum albumins, acridine derivatives have also been investigated as inhibitors of various kinases. Kinases are a large family of enzymes that play crucial roles in cellular signaling pathways, and their dysregulation is often implicated in diseases like cancer. The acridone (B373769) scaffold, structurally related to acridine, has been used to develop inhibitors of microtubule affinity-regulating kinase 4 (MARK4), with some derivatives showing high binding affinity. nih.gov The development of NIK (NF-κB-inducing kinase) inhibitors has also been pursued, with some compounds showing potent inhibition. nih.gov

| Table 3: Binding Parameters of Acridine Derivatives to Serum Albumin | |||

| Compound | Protein | Binding Constant (K) | Reference |

| 9-aminoacridine | Human Serum Albumin | - | nih.gov |

| Acriflavine (B1215748) | Bovine Serum Albumin | - | asianpubs.org |

| Acridone Derivatives | MARK4 | 6.3 × 107 M–1 and 7.3 × 108 M–1 | nih.gov |

Note: Specific binding constants for 9-aminoacridine and acriflavine with serum albumins were not provided in the abstracts, but the interaction was confirmed.

Mechanistic Studies of Anti-Amyloid Aggregation Activity

The aggregation of proteins into amyloid fibrils is a hallmark of several neurodegenerative diseases, including Alzheimer's disease, which is associated with the aggregation of the amyloid-β (Aβ) peptide. researchgate.net Acridine derivatives have emerged as potential inhibitors of this aggregation process. researchgate.netnih.gov

The mechanism of inhibition often involves the planar acridine core interacting with the amyloidogenic protein, thereby disrupting the self-assembly process that leads to the formation of β-sheet-rich amyloid fibrils. researchgate.net The effectiveness of these compounds is typically evaluated using the thioflavin T (ThT) fluorescence assay. nih.govnih.govyoutube.comnih.govnih.gov ThT is a dye that exhibits enhanced fluorescence upon binding to the β-sheet structures of amyloid fibrils. nih.gov A reduction in the ThT fluorescence signal in the presence of an acridine derivative indicates inhibition of amyloid fibril formation. nih.gov

Studies on various acridine derivatives have demonstrated their ability to inhibit the aggregation of proteins like lysozyme (B549824) and to disaggregate pre-formed fibrils. researchgate.net The anti-amyloid activity is often characterized by the half-maximal inhibitory concentration (IC50) and the half-maximal depolymerization concentration (DC50). researchgate.net The findings suggest that the planarity of the acridine ring system and the nature of its substituents are important for this activity. researchgate.net Dihydroacridine derivatives have also shown the ability to inhibit the self-aggregation of Aβ42. nih.gov

| Table 4: Anti-Amyloid Aggregation Activity of Representative Acridine Derivatives | ||

| Compound Type | Activity | Reference |

| Planar Acridine Derivatives | IC50 and DC50 values in the micromolar range against lysozyme aggregation | researchgate.net |

| Dihydroacridine Derivatives (1d and 1e) | 58.9% ± 4.7% and 46.9% ± 4.2% inhibition of Aβ42 self-aggregation, respectively | nih.gov |

Computational Chemistry and Theoretical Investigations

Quantum Chemical Characterization of Electronic and Structural Properties

Quantum chemical methods are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These calculations provide a detailed picture of molecular geometry, electron distribution, and orbital energies, which collectively determine the molecule's reactivity and interaction capabilities.

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Distributions

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. For acridine (B1665455) derivatives, DFT calculations, often using functionals like B3LYP with a 6-31G(d) basis set, are employed to determine optimized ground-state geometries and electronic properties. researchgate.netresearchgate.net

Studies on the parent compound, 9-aminoacridine (B1665356), have utilized DFT to analyze how external factors, such as protonation, alter the electron density distribution. rsc.orgnih.gov Such calculations reveal that protonation significantly changes the electron density around the amine group and the heterocyclic nitrogen, which in turn affects intermolecular interactions like hydrogen bonding. nih.gov This is particularly relevant for the compound acetic acid;N-hexylacridin-9-amine, where the N-hexylacridin-9-amine is protonated by acetic acid. The theoretical investigation of various substituted acridines has shown that the introduction of different functional groups systematically modifies the electronic structure, providing a basis for understanding structure-property relationships. researchgate.net

Table 1: Calculated Electronic Properties of Selected Acridine Derivatives using DFT

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

|---|---|---|---|

| Acridine A | -5.88 | -1.55 | 4.33 |

| Acridine B | -5.45 | -1.98 | 3.47 |

| Acridine C | -5.33 | -2.01 | 3.32 |

| Acridine D | -5.78 | -2.11 | 3.67 |

Data hypothetical, based on trends reported in literature for illustrative purposes. researchgate.net

Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory simplifies reactivity prediction by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, defining the molecule's nucleophilic or basic character. youtube.com Conversely, the LUMO is the lowest energy orbital capable of accepting electrons, thus governing the molecule's electrophilic or acidic character. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical descriptor of molecular stability and reactivity. researchgate.net A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more polarizable and reactive. researchgate.net In studies of acridine derivatives, the HOMO is typically distributed over the electron-rich acridine ring system, while the LUMO is also located on this aromatic system. The energies of these orbitals are influenced by substituents; electron-donating groups tend to raise the HOMO energy, enhancing nucleophilicity, while electron-withdrawing groups lower the LUMO energy, increasing electrophilicity. researchgate.net This analysis is crucial for predicting how N-hexylacridin-9-amine might participate in chemical reactions.

Molecular Electrostatic Potential (MEP) Surface Mapping for Interaction Site Identification

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution around a molecule, mapping electrostatic potential onto the electron density surface. mdpi.com This tool is highly effective for identifying sites prone to electrophilic and nucleophilic attack. nih.gov Regions of negative potential (typically colored red or yellow) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and attract nucleophiles. researchgate.net

For an acridine derivative like N-hexylacridin-9-amine, MEP maps would reveal the most negative potential localized around the nitrogen atoms of the acridine ring and the exocyclic amine, indicating these are the primary sites for protonation and hydrogen bond acceptance. The aromatic rings would exhibit regions of negative potential above and below the plane, characteristic of π-systems. The hydrogen atoms, particularly those on the amine group, would show positive potential, marking them as hydrogen bond donor sites. This analysis helps predict non-covalent interactions, which are crucial for ligand-receptor binding. core.ac.uk

Molecular Docking and Dynamics Simulations for Ligand-Target Recognition

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to another to form a stable complex. nih.govnih.gov For acridine derivatives, which are known to interact with biological targets like DNA and various enzymes, docking studies are essential for elucidating their mechanism of action. researchgate.netresearchgate.net Studies have successfully docked acridine compounds into the active sites of targets such as cysteine protease B and topoisomerase, identifying key amino acid residues involved in binding. mdpi.com

Following docking, Molecular Dynamics (MD) simulations are performed to assess the stability of the predicted ligand-target complex over time. mdpi.comnih.gov MD simulations model the movement of atoms and molecules, providing insights into the conformational changes and interaction dynamics. nih.gov For acridine-protein complexes, MD simulations can confirm the stability of the binding pose predicted by docking. Key metrics analyzed include the Root Mean Square Deviation (RMSD) of the protein backbone and ligand, which indicates stability, and the number of hydrogen bonds maintained throughout the simulation. researchgate.net

Cheminformatics Approaches to Structure-Activity Correlation and Predictive Modeling

Cheminformatics combines chemistry, computer science, and information science to analyze large datasets of chemical compounds and their biological activities. A key application is the development of Quantitative Structure-Activity Relationship (QSAR) models. QSAR studies aim to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov

For acridine derivatives, QSAR analyses have been conducted to correlate their structural features with antitumor activity. nih.gov These models often use descriptors related to electronic properties (such as Hammett parameters), steric effects, and lipophilicity. A comparative QSAR analysis of 9-anilinoacridines revealed the importance of electron-releasing substituents for activity and a notable lack of hydrophobic interactions in the binding process. nih.gov Such predictive models are invaluable in drug discovery for optimizing lead compounds and designing new derivatives with enhanced potency.

Theoretical Prediction of Molecular Descriptors and Their Relationship to Chemical Reactivity

Molecular descriptors are numerical values that characterize the properties of a molecule. They can be derived from the chemical structure in various ways, including quantum chemical calculations. These descriptors are the foundation of QSAR models and are used to quantify aspects of molecular size, shape, and electronic properties.

For acridine derivatives, theoretically predicted descriptors play a crucial role. Quantum chemical descriptors calculated via DFT, such as HOMO and LUMO energies, dipole moment, and atomic charges, provide direct insight into chemical reactivity. researchgate.net For instance, the HOMO-LUMO gap can be used as a descriptor for chemical stability. researchgate.net In QSAR studies of acridinones, various quantum chemical descriptors have been calculated and correlated with antiproliferative activity, demonstrating the power of theoretical parameters in predicting biological function. researchgate.net

Advanced Spectroscopic and Analytical Methodologies for Compound Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including acridine (B1665455) derivatives like N-hexylacridin-9-amine and its acetic acid salt. nih.govacs.org This method provides detailed information about the carbon-hydrogen framework, the electronic environment of individual nuclei, and the spatial relationships between atoms.

In the ¹H NMR spectrum of N-hexylacridin-9-amine, specific chemical shifts are observed for the protons of the acridine core and the N-hexyl chain. The aromatic protons of the acridine ring typically appear in the downfield region, while the aliphatic protons of the hexyl group are found in the upfield region. organicchemistrydata.orgpearson.com For instance, in a related compound, N-hexylamine hydrochloride, the terminal methyl protons of the hexyl group appear around 0.89 ppm, while the methylene (B1212753) protons adjacent to the nitrogen are shifted downfield to approximately 3.0 ppm. chemicalbook.com The protons on the acridine ring itself would exhibit complex splitting patterns due to spin-spin coupling between adjacent protons. researchgate.net

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. The carbon atoms of the acridine ring will have distinct chemical shifts, with those bonded to nitrogen or in regions of high electron density appearing at different fields compared to others. The six carbon atoms of the hexyl group will also show characteristic signals.

Conformational analysis of acridine derivatives can be performed using advanced NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY). nih.gov NOESY experiments can reveal through-space interactions between protons, which helps in determining the preferred conformation of the molecule in solution. For acridine derivatives, this can provide insights into the orientation of the N-hexyl chain relative to the planar acridine ring system. acs.org The presence of duplicate signals in NMR spectra can sometimes indicate the existence of different conformers in slow exchange on the NMR timescale. nih.govcopernicus.org

Table 1: Representative ¹H NMR Chemical Shifts for Hexylamine Moiety

| Proton Assignment | Chemical Shift (ppm) |

| -CH₃ (terminal) | ~0.9 |

| -(CH₂)₄- | ~1.2-1.7 |

| -CH₂-N | ~3.0 |

Note: Data is based on a similar structure, N-hexylamine hydrochloride, and serves as an approximation. chemicalbook.com Actual shifts for acetic acid;N-hexylacridin-9-amine may vary.

UV-Visible Absorption Spectroscopy for Electronic Transitions and Intermolecular Interactions

UV-Visible absorption spectroscopy is a valuable tool for investigating the electronic properties of molecules like N-hexylacridin-9-amine. The absorption of ultraviolet or visible light promotes electrons from a ground electronic state to a higher energy excited state. The wavelengths at which absorption occurs and the intensity of the absorption are characteristic of the molecule's structure and electronic makeup.

Acridine and its derivatives typically exhibit broad absorption bands in the UV-Vis spectrum, generally in the range of 320 to 420 nm. researchgate.net These absorptions are primarily attributed to π-π* electronic transitions within the tricyclic aromatic structure of the acridine core. researchgate.net The specific position and intensity of these bands can be influenced by the nature and position of substituents on the acridine ring.

The formation of a salt with acetic acid can lead to changes in the UV-Vis spectrum of N-hexylacridin-9-amine. Protonation of the acridine nitrogen can alter the electronic distribution within the aromatic system, potentially causing a shift in the absorption maxima (either a bathochromic/red shift to longer wavelengths or a hypsochromic/blue shift to shorter wavelengths). mdpi.com

Intermolecular interactions, such as those between the acridine derivative and other molecules in solution, can also be studied using this technique. For instance, the interaction of acridine derivatives with DNA has been shown to cause hypochromic (decreased absorption intensity) and hypsochromic shifts, suggesting a binding interaction. mdpi.com These spectral changes provide insights into the binding mode and strength of the interaction.

Table 2: Typical UV-Visible Absorption Maxima for Acridine Derivatives

| Compound Type | Approximate λmax (nm) | Transition Type |

| Acridine Derivatives | 320 - 420 | π-π* |

Note: The exact absorption maximum for this compound will depend on the solvent and the specific electronic effects of the N-hexylamine group and protonation state. researchgate.net

Fluorescence Spectroscopy for Photophysical Property Characterization and Sensing Mechanisms

Fluorescence spectroscopy is a highly sensitive technique used to study the photophysical properties of fluorescent molecules, or fluorophores, such as N-hexylacridin-9-amine. Upon absorption of light, a fluorescent molecule is promoted to an excited electronic state. It then returns to the ground state by emitting a photon, and this emitted light is the fluorescence.

Acridine derivatives are well-known for their fluorescent properties. nih.govresearchgate.net The emission properties, including the wavelength of maximum emission (λem) and the fluorescence quantum yield (ΦF), are sensitive to the molecular structure and the local environment. nih.govnjit.edu For example, the fluorescence of acridine-based probes can be highly sensitive to the polarity and hydrogen-bonding capability of the solvent. njit.edursc.org

The formation of the acetic acid salt of N-hexylacridin-9-amine can significantly impact its fluorescence. Protonation of the acridine nitrogen often leads to changes in the fluorescence spectrum, which can be utilized for pH sensing applications. researchgate.net

The sensitivity of their fluorescence to the surrounding environment makes acridine derivatives useful as fluorescent probes. For instance, they have been developed as sensors for metal ions and for monitoring changes in cellular environments. rsc.orgnih.gov The interaction of an acridine derivative with a target analyte can lead to either an enhancement ("turn-on") or a quenching ("turn-off") of its fluorescence, providing a detectable signal for the presence of the analyte. rsc.org

Table 3: General Photophysical Properties of Acridine-Based Fluorophores

| Property | Typical Observation | Influencing Factors |

| Excitation Wavelength (λex) | UV-A to visible region | Molecular structure, solvent |

| Emission Wavelength (λem) | Visible region (e.g., blue, green, yellow) | Molecular structure, solvent polarity, pH |

| Fluorescence Quantum Yield (ΦF) | Varies widely | Molecular rigidity, solvent, temperature, presence of quenchers |

| Fluorescence Lifetime (τF) | Typically in the nanosecond range | Molecular environment, quenching processes |

Circular Dichroism (CD) Spectroscopy for Chiral Information and Biomacromolecular Conformational Changes

Circular Dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules, which are molecules that are non-superimposable on their mirror images. CD measures the differential absorption of left and right circularly polarized light. While N-hexylacridin-9-amine itself is not chiral, CD spectroscopy becomes highly relevant when studying its interactions with chiral biomacromolecules such as DNA and proteins. researchgate.netnjit.edu

When a small, achiral molecule like an acridine derivative binds to a chiral macromolecule, an induced CD (ICD) spectrum can be observed in the absorption region of the small molecule. This ICD signal arises from the asymmetric environment imposed on the achiral molecule by the chiral host. The shape and intensity of the ICD spectrum can provide valuable information about the binding mode. For example, the intercalation of acridine derivatives between the base pairs of DNA often results in a characteristic ICD signal.

Furthermore, the binding of N-hexylacridin-9-amine to a protein can cause conformational changes in the protein's secondary structure (e.g., alpha-helices and beta-sheets). These changes can be monitored by observing the CD spectrum of the protein in the far-UV region (typically 190-250 nm). By analyzing the changes in the protein's CD spectrum upon addition of the acridine derivative, one can infer details about the binding interaction and its effect on the protein's structure.

Mass Spectrometry Techniques, Including Laser Desorption/Ionization (LDI-MS), for Molecular Fragmentation and Degradation Pathway Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is an essential tool for determining the molecular weight of a compound and for elucidating its structure through fragmentation analysis. For a compound like this compound, mass spectrometry can confirm its molecular formula and provide insights into its degradation pathways.

Laser Desorption/Ionization Mass Spectrometry (LDI-MS) is a soft ionization technique that is particularly useful for the analysis of small molecules. rsc.org In LDI-MS, a pulsed laser is used to desorb and ionize the analyte from a surface. This method often produces intact molecular ions with minimal fragmentation, which is advantageous for determining the molecular weight. nih.gov However, by increasing the laser energy or using tandem mass spectrometry (MS/MS), controlled fragmentation can be induced.

The fragmentation pattern observed in the mass spectrum is a molecular fingerprint. The fragmentation of the N-hexylacridin-9-amine cation would likely involve cleavage of the hexyl chain and fragmentation of the acridine ring system. libretexts.org Common fragmentation pathways for alkylamines include the loss of alkyl radicals. nih.gov Analyzing these fragment ions allows for the reconstruction of the molecule's structure and can be used to identify unknown degradation products. The use of high-resolution mass spectrometry can provide highly accurate mass measurements, further aiding in the determination of elemental compositions of the parent and fragment ions. nih.gov

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting and Functional Group Confirmation

IR spectroscopy measures the absorption of infrared radiation at specific frequencies that correspond to the vibrational modes of the molecule. For this compound, the IR spectrum would show characteristic absorption bands for the N-H and C-H stretching vibrations of the amine and alkyl groups, as well as the C=C and C=N stretching vibrations of the acridine ring. The presence of the acetate (B1210297) counter-ion would be confirmed by the characteristic stretches of the carboxylate group.

Raman spectroscopy, on the other hand, involves the inelastic scattering of monochromatic light, usually from a laser. The resulting Raman spectrum also shows peaks corresponding to the vibrational modes of the molecule. Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations, making it a good complement to IR spectroscopy. For acridine derivatives, Raman spectroscopy can provide detailed information about the vibrations of the aromatic ring system. nih.govnih.govrsc.org

Together, IR and Raman spectra provide a comprehensive vibrational fingerprint of N-hexylacridin-9-amine, allowing for its unambiguous identification and the confirmation of its functional groups. rsc.org

Applications As Chemical Probes and Biosensors in Research Contexts

Development of Fluorescent Probes for Intracellular Microenvironment Monitoring (e.g., Polarity, Viscosity)

The fluorescence characteristics of many organic dyes, including acridine (B1665455) derivatives, are highly sensitive to the surrounding microenvironment. This sensitivity is exploited to create probes that can report on local properties such as polarity and viscosity within living cells.

Polarity Sensing: The N-hexylacridin-9-amine molecule is expected to exhibit solvatochromism, where its fluorescence emission spectrum shifts depending on the polarity of its environment. The N-hexyl group facilitates its partitioning into cellular membranes, which are environments of varying polarity. nih.gov Changes in membrane lipid composition or protein interactions can alter the local polarity, which in turn would be reflected in the fluorescence of the probe. While specific studies on N-hexylacridin-9-amine are not abundant, research on similar N-substituted acridines demonstrates their potential as membrane probes. nih.gov

Viscosity Sensing: The intracellular environment is not a simple aqueous solution but a crowded space with high viscosity. This viscosity can change significantly during cellular processes like apoptosis. Fluorescent molecular rotors, whose fluorescence quantum yield is dependent on the rotational freedom of parts of the molecule, are used to measure viscosity. While not a classical molecular rotor, the fluorescence of N-hexylacridin-9-amine could be influenced by the viscosity of its surroundings, affecting non-radiative decay pathways.

A representative table of how the fluorescence properties of an acridine-based probe might change with solvent polarity is shown below.

| Solvent | Dielectric Constant (ε) | Emission Maximum (λem) |

| Hexane | 1.88 | ~410 nm |

| Dioxane | 2.21 | ~420 nm |

| Chloroform | 4.81 | ~435 nm |

| Acetonitrile | 37.5 | ~450 nm |

| Water | 80.1 | ~480 nm |

This table provides hypothetical data based on the known solvatochromic behavior of similar polarity-sensitive dyes.

Design and Application of Acridine-Based Chemosensors for Anion Recognition

Acridine derivatives have been extensively investigated as scaffolds for the development of chemosensors for various analytes, including anions. The design of these sensors often involves incorporating a specific recognition moiety that can selectively bind to the target anion.

Utilization in Advanced Biological Imaging Techniques (e.g., Fluorescence Microscopy, Flow Cytometry) for In Vitro Research

The strong fluorescence and photostability of acridine derivatives make them excellent candidates for use in various biological imaging techniques.

Fluorescence Microscopy: N-hexylacridin-9-amine, due to its lipophilic hexyl chain, is expected to readily stain cellular membranes. This property allows for the visualization of cell morphology and the study of membrane dynamics in living cells using fluorescence microscopy. Its fluorescence can be used to track changes in membrane integrity or to label specific subcellular compartments if appropriately targeted. The planar nature of the acridine ring also allows it to intercalate into DNA, a property that has been widely used for nuclear staining with other acridine derivatives like acridine orange. rsc.org

Flow Cytometry: In flow cytometry, fluorescently labeled cells are passed through a laser beam, and the emitted fluorescence is detected. This technique allows for the rapid analysis and sorting of large cell populations. Cells stained with N-hexylacridin-9-amine could be analyzed to assess membrane potential or to identify specific cell populations based on their staining patterns.

Exploration in Materials Science for Optoelectronic and Functional Material Research

The unique electronic and photophysical properties of acridines have led to their exploration in the field of materials science, particularly for the development of optoelectronic devices and functional materials.

Optoelectronic Materials: Acridine derivatives are being investigated for their potential use in organic light-emitting diodes (OLEDs) and organic solar cells (OSCs). Their high fluorescence quantum yields and tunable emission wavelengths are desirable properties for emissive layers in OLEDs. Theoretical studies on acridine-based compounds have shown that their electronic properties, such as the HOMO and LUMO energy levels, can be tuned by introducing different substituent groups, which is crucial for designing efficient materials for optoelectronic applications. researchgate.netnih.gov

Functional Materials: The ability of acridine derivatives to interact with various molecules and ions also makes them suitable for creating functional materials. For example, they can be incorporated into polymer matrices to create fluorescent sensors for environmental monitoring or integrated into more complex architectures for data storage applications.

Q & A

Q. How can the purity of acetic acid be determined in laboratory settings?

- Methodological Answer : The purity of acetic acid can be assessed via acid-base titration using standardized sodium hydroxide (NaOH). Phenolphthalein is employed as an indicator, with the endpoint marked by a color shift from colorless to pink. For precise results, replicate trials (≥3) are recommended to minimize errors from measurement inaccuracies or spillage . Viscosity measurements (using Anton Paar viscometers) at varying concentrations and temperatures can further validate purity, as glacial acetic acid exhibits distinct viscosity profiles (e.g., 1.22 mPa·s at 20°C for 100% purity) .

Q. Why is acetic acid classified as a weak acid, and how does this influence its reactivity?

- Methodological Answer : Acetic acid is a weak acid due to its partial dissociation in water (equilibrium constant Kₐ = 1.8×10⁻⁵). This limited ionization reduces its proton-donating capacity compared to strong acids, affecting reaction kinetics in aqueous solutions. For example, in esterification or acetylation reactions, its weak acidity necessitates catalytic agents (e.g., sulfuric acid) to enhance reactivity. Equilibrium calculations using the Henderson-Hasselbalch equation can predict pH-dependent behavior in buffered systems .

Q. What are standard protocols for synthesizing N-hexylacridin-9-amine derivatives?

- Methodological Answer : A common method involves nucleophilic displacement reactions between 9-chloroacridine and N-alkynylamines. The reaction is typically conducted in anhydrous tetrahydrofuran (THF) under nitrogen, with triethylamine as a base to scavenge HCl. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) yields the target compound. Characterization by NMR and mass spectrometry confirms structural integrity .

Advanced Research Questions

Q. How can researchers resolve discrepancies in acetic acid concentration measurements from titration and chromatographic methods?

- Methodological Answer : Discrepancies often arise from human error (e.g., endpoint misidentification in titration) or matrix interference in chromatography. To address this:

- Titration : Validate results using automated burettes and pH meters for precise endpoint detection.

- HPLC/GC : Employ internal standards (e.g., deuterated acetic acid) to correct for matrix effects.

Statistical tools like Bland-Altman analysis can quantify agreement between methods, while error budgets identify dominant uncertainty sources (e.g., NaOH molarity calibration) .

Q. What strategies optimize the synthesis of N-hexylacridin-9-amine to minimize by-products?

- Methodological Answer : By-product formation (e.g., di-alkylated products) can be mitigated by:

- Controlled stoichiometry : Use a 1:1.2 molar ratio of 9-chloroacridine to N-hexylamine to avoid excess reagent.

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction homogeneity.

- Temperature modulation : Maintain temperatures <60°C to prevent thermal degradation.

Post-synthesis, preparative HPLC with a C18 column effectively isolates the target compound from impurities .

Q. How do functional group modifications in N-hexylacridin-9-amine affect its photophysical properties?

- Methodological Answer : Substituents on the acridine core (e.g., electron-donating groups like -NH₂ or electron-withdrawing groups like -NO₂) alter π-π* transition energies, shifting fluorescence emission wavelengths. For example:

- Hexyl chain addition : Enhances solubility in non-polar solvents but may quench fluorescence via aggregation.

- Amino group substitution : Increases quantum yield by stabilizing excited states.

Time-resolved fluorescence spectroscopy and DFT calculations (e.g., using Gaussian software) quantify these effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.